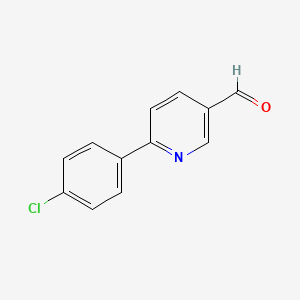
6-(4-Chlorophenyl)-3-pyridinecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
The synthesis of pyrazole derivatives has been widely studied . A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by DFT calculations using various functional and basis sets . The geometry optimizations and vibrational frequencies were calculated, and Natural atomic orbital charges were investigated using NBO 6.0 program .
Scientific Research Applications
Synthesis of Fluorescent Materials
The compound has been utilized in the synthesis of materials that exhibit blue fluorescence . This is particularly valuable in the development of new fluorescent dyes and markers for biological imaging . The strong blue fluorescence at 437 nm when excited at 332 nm, along with high thermal stability up to 300°C, makes it a candidate for advanced imaging applications.
Biological Activity
Derivatives of this compound have shown a range of biological activities, including antimicrobial , anticancer , anti-inflammatory , and vasodilation properties . This suggests potential applications in pharmaceutical research for the development of new therapeutic agents.
Non-Linear Optical (NLO) Materials
The compound’s derivatives are also reported to have applications in non-linear optical materials . NLO materials are crucial for various photonic applications, including optical data storage and laser frequency conversion.
Organic Synthesis
This compound serves as a precursor in organic synthesis, particularly in the formation of nicotinonitrile derivatives . These derivatives are important for synthesizing a wide array of organic molecules, which can have further applications in medicinal chemistry.
Supramolecular Chemistry
The structural features of this compound make it suitable for use in supramolecular chemistry, where it can contribute to the synthesis of molecular clips and other complex structures . This has implications for the design of new materials with specific molecular recognition capabilities.
Agriculture
In agriculture, derivatives of this compound have been explored for their herbicidal and larvicidal activities . This opens up possibilities for developing new agrochemicals that are more efficient and environmentally friendly.
Ionic Liquids and Polymers
The compound’s derivatives have found use as ionic liquids and in the synthesis of polymers . These applications are significant in the context of green chemistry and sustainable material development.
Explosives
Lastly, certain derivatives of this compound have been investigated for their potential use in explosives . The research in this area could lead to the creation of safer and more stable explosive materials.
Mechanism of Action
properties
IUPAC Name |
6-(4-chlorophenyl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVVTYCGELZQHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620349 |
Source


|
| Record name | 6-(4-Chlorophenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-3-pyridinecarbaldehyde | |
CAS RN |
834884-63-8 |
Source


|
| Record name | 6-(4-Chlorophenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


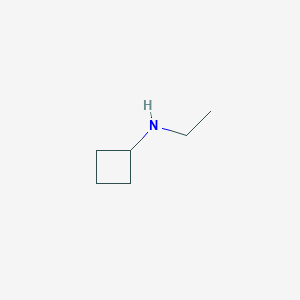
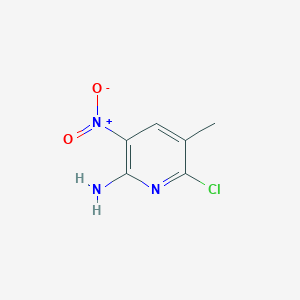
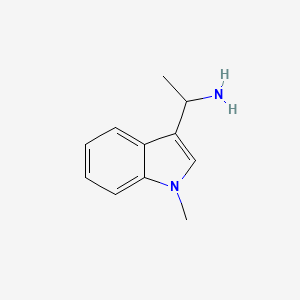


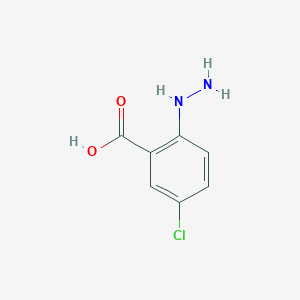

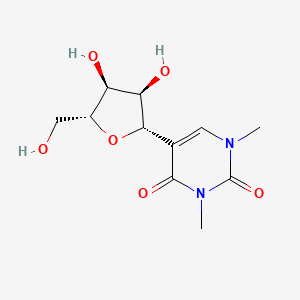
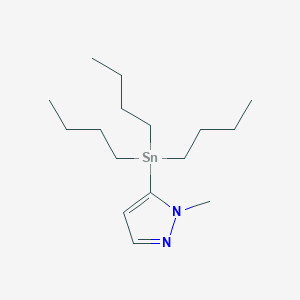

![Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B1358082.png)
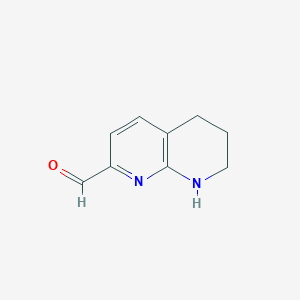
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1358085.png)